

In-Depth Technical Guide: 2,3-Dihydro-1-benzofuran-5-ylmethanol

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Compound of Interest

Compound Name: 2,3-Dihydro-1-benzofuran-5-ylmethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **2,3-Dihydro-1-benzofuran-5-ylmethanol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and potential biological relevance, supported by experimental details where available.

Chemical and Physical Properties

2,3-Dihydro-1-benzofuran-5-ylmethanol, with the CAS number 103262-35-7, is a solid at room temperature.^[1] While experimental data for some of its physical properties are not readily available in the public domain, computed values and data from structurally related compounds provide valuable insights.

Table 1: Physicochemical Properties of **2,3-Dihydro-1-benzofuran-5-ylmethanol** and a Related Analog

Property	2,3-Dihydro-1-benzofuran-5-ylmethanol	Benzofuran-5-ylmethanol (Analogue)
Molecular Formula	C ₉ H ₁₀ O ₂	C ₉ H ₈ O ₂
Molecular Weight	150.17 g/mol [2]	148.16 g/mol [3]
CAS Number	103262-35-7[2]	31823-05-9[3]
Melting Point	Data not available	35-36 °C[3]
Boiling Point	Data not available	273.3 ± 15.0 °C at 760 mmHg[3]
Density	Data not available	1.233 ± 0.06 g/cm ³ (Predicted) [4]
Physical Form	Solid[1]	Solid[3]
Solubility	Data not available	Miscible with benzene, petroleum ether, absolute alcohol, and ether.[5] Insoluble in water.[5]
pKa	Data not available	14.24 ± 0.10 (Predicted)[4]

Note: Some data for **2,3-Dihydro-1-benzofuran-5-ylmethanol** is based on computational predictions, and data for Benzofuran-5-ylmethanol is provided for comparative purposes.

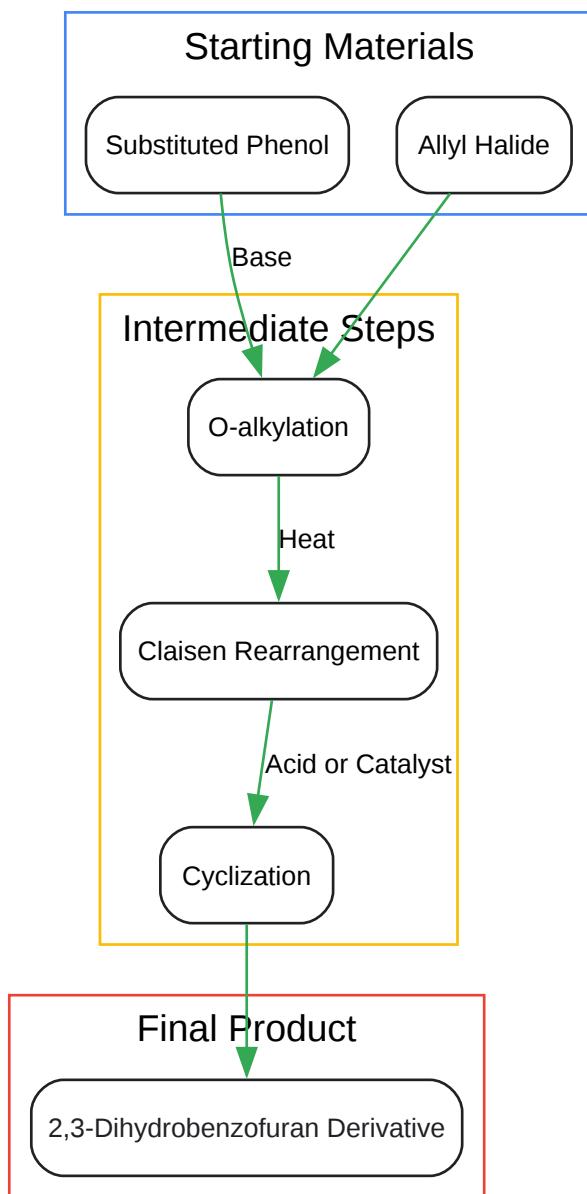
Synthesis and Spectroscopic Analysis

Detailed experimental protocols for the specific synthesis of **2,3-Dihydro-1-benzofuran-5-ylmethanol** are not widely published. However, general synthetic routes for 2,3-dihydrobenzofuran derivatives are well-established and can be adapted. A common approach involves the reduction of the corresponding benzofuran derivative.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach for obtaining 2,3-dihydrobenzofuran derivatives, which could be adapted for the synthesis of the target compound.

Generalized Synthesis of 2,3-Dihydrobenzofuran Derivatives

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A generalized workflow for the synthesis of 2,3-dihydrobenzofuran scaffolds.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for **2,3-Dihydro-1-benzofuran-5-ylmethanol** are not currently available in public spectral databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the hydroxymethyl group, and the protons of the dihydrofuran ring. The chemical shifts and coupling constants of the dihydrofuran ring protons would be characteristic of the 2,3-dihydrobenzofuran scaffold.[6]
- ^{13}C NMR: The spectrum would display resonances for the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the dihydrofuran ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol group (broad, around 3300 cm^{-1}), C-H stretches of the aromatic and aliphatic portions, and C-O stretching vibrations.[7]

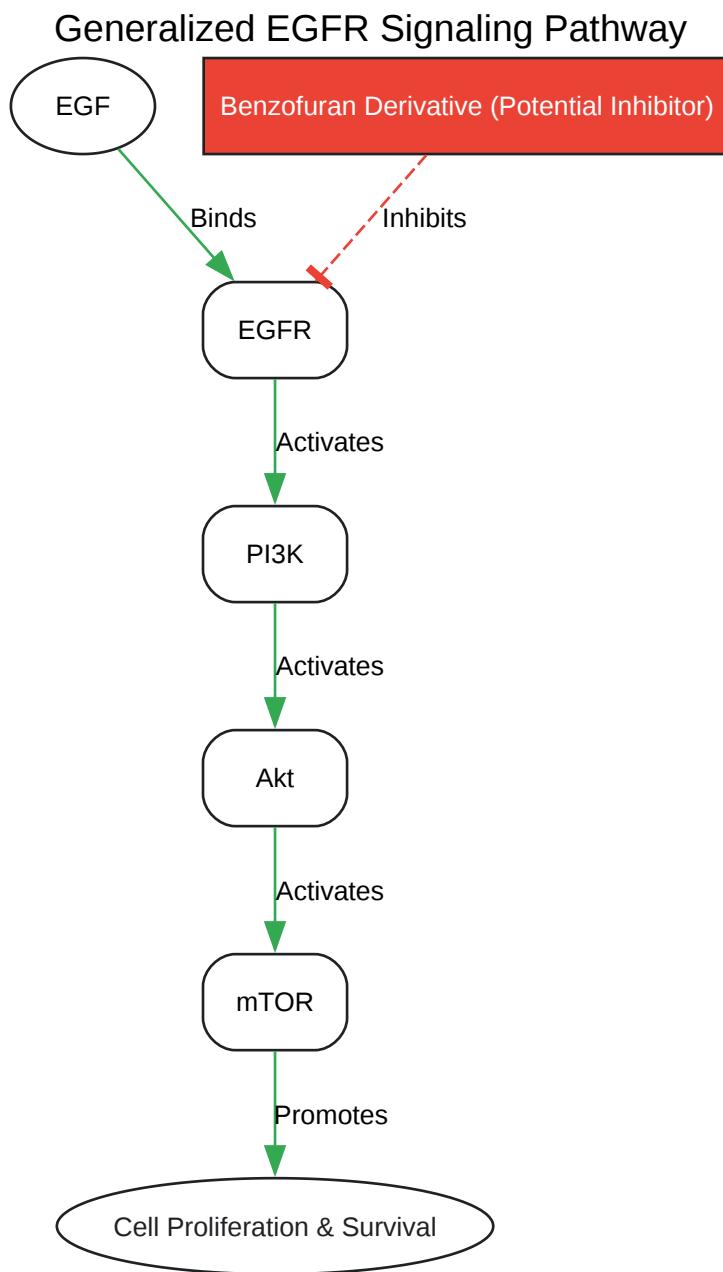
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.17 g/mol). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the dihydrofuran ring.

Biological Activity and Drug Development Potential

While no specific biological activities or signaling pathway involvements have been reported for **2,3-Dihydro-1-benzofuran-5-ylmethanol**, the benzofuran and 2,3-dihydrobenzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry.[8] Derivatives of these core structures have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

Potential Signaling Pathway Interactions

Benzofuran derivatives have been identified as inhibitors of various enzymes and as ligands for several receptors. For instance, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy.[10] The generalized signaling pathway below illustrates the role of EGFR in cell proliferation and survival, a pathway that could potentially be modulated by benzofuran derivatives.



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A representative diagram of the EGFR signaling pathway potentially targeted by benzofuran derivatives.

Safety and Handling

Based on available information for closely related compounds, **2,3-Dihydro-1-benzofuran-5-ylmethanol** should be handled with care in a laboratory setting. It is classified as harmful if

swallowed.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

2,3-Dihydro-1-benzofuran-5-ylmethanol is a compound with a scaffold that is prevalent in many biologically active molecules. While specific experimental data for this particular derivative is limited, its structural features suggest potential for further investigation in drug discovery programs. The synthesis of this compound and its derivatives, followed by comprehensive biological screening, could unveil novel therapeutic agents. Future research should focus on obtaining detailed experimental data for its physicochemical properties, developing efficient and scalable synthetic protocols, and exploring its biological activities and mechanism of action.

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